molecular formula C15H9F3N2O2 B2919180 1-[2-(Trifluoromethyl)phenyl]imidazo[1,5-a]pyridine-3-carboxylic acid CAS No. 2059993-43-8

1-[2-(Trifluoromethyl)phenyl]imidazo[1,5-a]pyridine-3-carboxylic acid

Cat. No.: B2919180
CAS No.: 2059993-43-8
M. Wt: 306.244
InChI Key: ZZRRYCWLTIPIGF-UHFFFAOYSA-N
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Description

1-[2-(Trifluoromethyl)phenyl]imidazo[1,5-a]pyridine-3-carboxylic acid is a complex organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an imidazo[1,5-a]pyridine core with a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Trifluoromethyl)phenyl]imidazo[1,5-a]pyridine-3-carboxylic acid typically involves multiple steps, starting with the construction of the imidazo[1,5-a]pyridine core. One common approach is the cyclization of an appropriate precursor containing both the pyridine and imidazole moieties. The trifluoromethyl group can be introduced using reagents such as trifluoromethyltrimethylsilane or trifluoromethyl copper.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(Trifluoromethyl)phenyl]imidazo[1,5-a]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.

  • Reduction: Reduction reactions can be performed on the imidazo[1,5-a]pyridine core to yield different structural isomers.

  • Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.

  • Substitution: Nucleophiles such as amines or alcohols, along with suitable catalysts, can facilitate substitution reactions.

Major Products Formed:

  • Oxidation: Esters, amides, and carboxylic acids.

  • Reduction: Reduced imidazo[1,5-a]pyridine derivatives.

  • Substitution: Substituted trifluoromethyl compounds.

Scientific Research Applications

1-[2-(Trifluoromethyl)phenyl]imidazo[1,5-a]pyridine-3-carboxylic acid has found applications in various scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe to study biological systems, particularly in understanding the interactions of trifluoromethyl groups with biological targets.

  • Medicine: Potential therapeutic applications are being explored, including its use as an anti-inflammatory or anticancer agent.

  • Industry: The compound's unique properties make it valuable in the development of new materials and chemical processes.

Comparison with Similar Compounds

1-[2-(Trifluoromethyl)phenyl]imidazo[1,5-a]pyridine-3-carboxylic acid can be compared to other similar compounds, such as:

  • Imidazo[1,5-a]pyridine derivatives: These compounds share the imidazo[1,5-a]pyridine core but may differ in the substituents attached to the ring.

  • Trifluoromethyl-substituted phenyl compounds: These compounds contain the trifluoromethyl group but have different core structures.

Uniqueness: The uniqueness of this compound lies in its combination of the trifluoromethyl group and the imidazo[1,5-a]pyridine core, which provides distinct chemical and biological properties compared to other similar compounds.

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications Its unique structure and reactivity make it a valuable tool for the development of new materials, pharmaceuticals, and chemical processes

Properties

IUPAC Name

1-[2-(trifluoromethyl)phenyl]imidazo[1,5-a]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F3N2O2/c16-15(17,18)10-6-2-1-5-9(10)12-11-7-3-4-8-20(11)13(19-12)14(21)22/h1-8H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZRRYCWLTIPIGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C3C=CC=CN3C(=N2)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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